Dual CB1R/iNOS Antagonism vs. Single-Target CB1 Antagonists
Zevaquenabant ((S)-MRI-1867) is a dual CB1R/iNOS antagonist, whereas rimonabant is a selective CB1 antagonist. In a head-to-head iNOS activity assay using RAW 264.7 cells stimulated with LPS/γ-interferon, MRI-1867 demonstrated significant iNOS inhibition, while rimonabant showed no effect [1]. In a mouse model of liver fibrosis, the combination of a CB1R antagonist (JD-5037) and an iNOS inhibitor (1400W) did not replicate the full anti-fibrotic efficacy of the hybrid molecule MRI-1867, indicating a synergistic effect of simultaneous dual-target engagement [2].
| Evidence Dimension | iNOS Enzymatic Activity |
|---|---|
| Target Compound Data | Significant inhibition of iNOS activity relative to LPS/γ-interferon control (p < 0.05) |
| Comparator Or Baseline | Rimonabant showed no significant inhibition of iNOS activity |
| Quantified Difference | Qualitative difference: target compound has iNOS inhibitory activity; comparator does not |
| Conditions | iNOS activity assay in RAW 264.7 macrophages preincubated with LPS (50 ng/ml) and γ-interferon (10 ng/ml) for 24 hours |
Why This Matters
This dual mechanism translates to superior in vivo anti-fibrotic efficacy, a key differentiator for research in fibrotic diseases.
- [1] Cinar, R., et al. (2016). JCI Insight, 1(11), e87336. Figure 3B. View Source
- [2] Cinar, R., et al. (2016). JCI Insight, 1(11), e87336. Discussion section. View Source
